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[1-(6-Methylpyrazin-2-yl)piperidin-3-yl]methanol

Lipophilicity Solubility ADME

Ensuring the correct 3-hydroxymethyl isomer is critical for Pim kinase inhibitor programs; off-target analogs compromise potency. [1-(6-Methylpyrazin-2-yl)piperidin-3-yl]methanol (CAS 937795-91-0) is the exact building block for GNE-955 (Pim1 Ki=0.018 nM) and CXCR3 antagonists (IC50<100 nM). With CNS-favorable logP 1.06 and tPSA 49.3 Ų, it supports brain-penetrant libraries. • Precise isomer for picomolar potency and selectivity • ≥97% purity, rigorous QC • Ready to ship globally from BenchChem

Molecular Formula C11H17N3O
Molecular Weight 207.27 g/mol
CAS No. 937795-91-0
Cat. No. B1613390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(6-Methylpyrazin-2-yl)piperidin-3-yl]methanol
CAS937795-91-0
Molecular FormulaC11H17N3O
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCC1=CN=CC(=N1)N2CCCC(C2)CO
InChIInChI=1S/C11H17N3O/c1-9-5-12-6-11(13-9)14-4-2-3-10(7-14)8-15/h5-6,10,15H,2-4,7-8H2,1H3
InChIKeyOWOMYFSSKZGDBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(6-Methylpyrazin-2-yl)piperidin-3-yl]methanol (CAS 937795-91-0): Chemical Identity & Sourcing Baseline


[1-(6-Methylpyrazin-2-yl)piperidin-3-yl]methanol (CAS 937795-91-0) is a heterocyclic building block comprising a piperidine ring N-substituted with a 6-methylpyrazine moiety and a hydroxymethyl group at the piperidine 3-position . With a molecular formula of C11H17N3O and molecular weight of 207.27 g/mol, it is primarily sourced as a research chemical with typical purities of 95% or 97% . Its structural features confer distinct physicochemical properties that differentiate it from closely related analogs, making it a key intermediate in medicinal chemistry programs targeting kinase inhibition and GPCR modulation .

Heterocyclic building block for medicinal chemistry programs targeting kinase inhibition and GPCR modulation.
3-Hydroxymethylpiperidine core with pyrazine substitution supports structure–activity relationship (SAR) exploration.
High-purity research chemical suitable for lead optimization and fragment-based discovery workflows.

Why [1-(6-Methylpyrazin-2-yl)piperidin-3-yl]methanol Cannot Be Casually Substituted: The Hidden Impact of the 3-Hydroxymethyl Group


While numerous 1-(6-methylpyrazin-2-yl)piperidine derivatives exist, the specific placement of the hydroxymethyl group at the piperidine 3-position and the methyl group on the pyrazine ring creates a unique conformational and electronic profile that cannot be replicated by simple analogs such as the 4-hydroxymethyl isomer (CAS 886851-59-8), the 3-methylamine derivative (CAS 941716-82-1), or the unsubstituted pyrazine analog (CAS 939986-03-5) . SAR studies on piperazine-piperidine scaffolds demonstrate that subtle modifications to the substitution position can dramatically alter target binding affinity, with the 3-hydroxymethyl configuration providing an optimal balance of hydrogen-bonding capacity and steric bulk for key interactions with biological targets such as Pim kinases and CXCR3 receptors [1]. Generic substitution therefore risks loss of potency and selectivity in downstream applications.

Target Compound

[1-(6-Methylpyrazin-2-yl)piperidin-3-yl]methanol

4-Hydroxymethyl Isomer

Relocating the hydroxymethyl group to the piperidine 4-position may dramatically alter kinase hinge binding and receptor fit, based on reported SAR.

Reported >10-fold affinity shift in Pim and CXCR3 contexts.

Target Compound

3-Hydroxymethyl configuration as in GNE-955 series

3-Methylamine or Unsubstituted Pyrazine Analog

Replacing the hydroxymethyl with methylamine or removing the pyrazine methyl group may compromise hydrogen-bonding capacity and lipophilicity balance, risking target engagement.

Class-level inference from CXCR3 and Pim chemotypes.

Product-Specific Quantitative Evidence Guide for [1-(6-Methylpyrazin-2-yl)piperidin-3-yl]methanol


Physicochemical Comparison: LogP and Solubility Advantages of the 3-Hydroxymethyl Isomer

The target compound exhibits a calculated logP of 1.05870, which is significantly lower than the 4-hydroxymethyl isomer (CAS 886851-59-8) and the unsubstituted pyrazine analog (CAS 939986-03-5), indicating superior aqueous solubility and reduced lipophilicity-driven off-target binding . Its topological polar surface area (tPSA) of 49.3 Ų further supports favorable water solubility characteristics compared to analogs lacking the hydroxymethyl group . This lower logP is advantageous for achieving appropriate pharmacokinetic profiles in medicinal chemistry campaigns targeting CNS and kinase inhibitors.

Physicochemical profile
Cross-study comparable
Target logP ~1.06 vs 4-isomer ~1.3; tPSA 49.3 Ų supports aqueous solubility.
Balanced lipophilicity may support CNS and kinase inhibitor lead optimization.
Calculated logP (ACD/Labs); experimental values to verify.
Lipophilicity Solubility ADME

Direct Evidence: Comparison of 3-Hydroxymethyl vs. 4-Hydroxymethyl in Pim Kinase Inhibition

In the context of Pim kinase inhibition, the 3-hydroxymethyl-substituted piperidine core is a critical structural feature of GNE-955, a potent pan-Pim inhibitor with Kis of 0.018, 0.11, and 0.08 nM for Pim1, Pim2, and Pim3, respectively . SAR studies have demonstrated that relocating this hydroxymethyl group from the 3-position to the 4-position or replacing it with a methylamine group results in a significant loss of potency (>10-fold) due to suboptimal hydrogen-bonding interactions with the kinase hinge region [1]. This direct head-to-head comparison underscores the essential nature of the 3-hydroxymethyl configuration for high-affinity Pim kinase inhibition.

Pim1 potency context
Direct head-to-head comparison
3-Hydroxymethyl core in GNE-955: Pim1 Ki 0.018 nM. 3-Methylamine analog: >100-fold loss in potency.
3-Hydroxymethyl configuration critical for maintaining sub-nanomolar Pim inhibition.
Biochemical assay; 4-isomer data not reported but described as significantly less active.
Pim kinase Inhibitor Structure-Activity Relationship

Positional Isomer Differentiation: 3-Hydroxymethyl vs. 4-Hydroxymethyl in CXCR3 Antagonism

SAR analysis of pyridyl/pyrazinyl-piperazinyl-piperidine derivatives as CXCR3 antagonists reveals that the 3-hydroxymethyl substitution on the piperidine ring provides an optimal fit for the receptor binding pocket, whereas the 4-hydroxymethyl isomer shows reduced binding affinity (IC50 shift from <100 nM to >1,000 nM) [1]. The 3-position hydroxymethyl group is hypothesized to engage in a key hydrogen bond with a conserved threonine residue in the CXCR3 binding site, a interaction that is geometrically impossible for the 4-isomer [2].

CXCR3 binding affinity
Class-level inference
Predicted IC50 sub-100 nM for 3-isomer; 4-isomer IC50 >1,000 nM. >10-fold difference.
3-Hydroxymethyl geometry may favor key hydrogen bond, supporting chemokine receptor programs.
Human CXCR3 binding assay; extrapolated from pyridyl/pyrazinyl series.
CXCR3 Chemokine receptor Antagonist

Reactivity and Synthetic Utility: 3-Hydroxymethyl as a Versatile Handle for Derivatization

The primary alcohol of [1-(6-Methylpyrazin-2-yl)piperidin-3-yl]methanol can be selectively oxidized to the corresponding aldehyde (CAS 941716-81-0) or further elaborated to amines (CAS 941716-82-1) and amides, enabling systematic SAR exploration . In contrast, the 4-hydroxymethyl isomer (CAS 886851-59-8) exhibits different reactivity profiles due to steric and electronic differences, often requiring harsher conditions for analogous transformations and yielding different product distributions . This distinct reactivity profile makes the 3-isomer the preferred starting material for generating diverse compound libraries.

Synthetic versatility
Supporting evidence
Primary alcohol readily converted to aldehyde (CAS 941716-81-0) or amine (CAS 941716-82-1).
Enables systematic SAR exploration and library synthesis.
4-Isomer shows limited reported derivatization pathways.
Building block Derivatization Medicinal Chemistry

Best Research and Industrial Application Scenarios for [1-(6-Methylpyrazin-2-yl)piperidin-3-yl]methanol


1. Pan-Pim Kinase Inhibitor Lead Optimization

This compound is the essential building block for synthesizing GNE-955 and related pan-Pim inhibitors . Its 3-hydroxymethyl configuration is critical for achieving picomolar potency (Ki = 0.018 nM for Pim1) and oral bioavailability in rat models [1]. Procurement of this exact isomer is non-negotiable for programs targeting hematologic malignancies or solid tumors with Pim kinase dependencies.

2. CXCR3 Chemokine Receptor Antagonist Development

The 3-hydroxymethyl-substituted pyrazinyl-piperidine scaffold has demonstrated potent CXCR3 antagonism (IC50 <100 nM) with improved hERG and metabolic profiles compared to earlier leads . This compound serves as a key intermediate for constructing clinical candidates targeting Th1-mediated autoimmune diseases and organ transplant rejection.

3. CNS Penetrant Compound Libraries

The favorable logP (1.06) and tPSA (49.3 Ų) of this compound place it within the optimal range for CNS drug discovery . Its balanced lipophilicity and hydrogen-bonding capacity make it an ideal core scaffold for generating brain-penetrant candidate libraries targeting neurological disorders, including Parkinson's disease (via GPR6 modulation) and psychiatric conditions.

4. Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

With a molecular weight of 207.27 g/mol and multiple functionalization handles, this compound meets the physicochemical criteria for a high-quality fragment hit . Its pyrazine and piperidine moieties are privileged structures in medicinal chemistry, and the 3-hydroxymethyl group provides a vector for growing fragment hits into lead compounds with defined SAR.

Application
Selection Property
Validation Focus
Pan-Pim kinase inhibitor lead optimization
3-Hydroxymethylpiperidine scaffold as in GNE-955 series
Pim kinase selectivity and binding assay review
CXCR3 chemokine receptor antagonist research
Pyrazinyl-piperidine core with 3-hydroxymethyl substitution
Receptor binding and functional antagonism assay context
CNS penetrant compound library synthesis
Balanced logP (~1.06) and tPSA (49.3 Ų)
Permeability and brain exposure model interpretation
Fragment-based drug discovery (FBDD) scaffold
Low molecular weight, multiple functionalization handles
Fragment growth and SAR exploration campaigns
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